molecular formula C10H22N2 B6227244 methyl[3-(1-methylpiperidin-4-yl)propyl]amine CAS No. 951223-50-0

methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Cat. No.: B6227244
CAS No.: 951223-50-0
M. Wt: 170.3
InChI Key:
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Description

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[3-(1-methylpiperidin-4-yl)propyl]amine typically involves the reaction of 1-methylpiperidine with a suitable alkylating agent. One common method is the alkylation of 1-methylpiperidine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl[3-(1-methylpiperidin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated compounds and bases like sodium hydroxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl[3-(1-methylpiperidin-4-yl)propyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 3-(1-Methyl-piperidin-4-yl)-propylamine

Comparison: Methyl[3-(1-methylpiperidin-4-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

951223-50-0

Molecular Formula

C10H22N2

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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